1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound (CAS: 2091116-27-5, molecular formula: C${22}$H${20}$N${4}$O${4}$) features a pyrrolidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a 5-methyl-1H-1,2,3-triazole ring, and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its orthogonality in protecting amines under basic conditions, while the triazole-carboxylic acid structure enables applications in click chemistry and coordination chemistry . Its molecular weight is 404.42 g/mol, with a purity of 95% as reported in commercial catalogs .
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-21(22(28)29)24-25-27(14)15-10-11-26(12-15)23(30)31-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-13H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIAKFSKWOVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138267-67-9 | |
| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of alanine, an amino acid that plays a role in protein synthesis and energy metabolism.
Mode of Action
As an alanine derivative, it may interact with proteins or enzymes that utilize or metabolize alanine.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structure as an alanine derivative, it may be involved in pathways related to protein synthesis or energy metabolism where alanine plays a key role
Pharmacokinetics
Its solubility in DMSO is known to be 100 mg/mL, which suggests it may have good bioavailability if administered in a suitable formulation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage. .
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a triazole ring and a pyrrolidine moiety, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C23H22N4O4
- Molecular Weight : 418.45 g/mol
- Purity : Typically around 95%.
The presence of the 9H-fluoren-9-ylmethoxycarbonyl group enhances the compound's stability and solubility, making it suitable for various biological applications.
Biological Activities
Research indicates that compounds containing triazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. Studies have demonstrated their effectiveness in inhibiting bacterial growth and fungal infections .
- Antiviral Properties : Certain triazole compounds are known to inhibit viral replication, making them potential candidates for antiviral drug development. This includes activity against viruses such as HIV and HCV .
- Anticancer Effects : The triazole moiety is associated with anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors involved in disease processes. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways critical for cellular functions .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Antiviral | Inhibits viral replication (e.g., HIV, HCV) | |
| Anticancer | Induces apoptosis and cell cycle arrest |
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to our compound:
- Antimicrobial Study : A series of 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that modifications to the triazole ring significantly enhanced activity against resistant bacterial strains .
- Cancer Research : In vitro studies demonstrated that certain triazole compounds could inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antiviral Research : A recent study explored the antiviral potential of triazole derivatives against Zika virus, showing promising results that suggest further investigation into their therapeutic applications .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole rings exhibit a range of biological activities:
Antimicrobial Activity :
Triazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies have shown their effectiveness in inhibiting bacterial growth and fungal infections.
Antiviral Properties :
Certain triazole compounds are recognized for their ability to inhibit viral replication, making them potential candidates for antiviral drug development. This includes activity against viruses such as HIV and HCV.
Anticancer Effects :
The triazole moiety is associated with anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Antiviral | Inhibits viral replication (e.g., HIV, HCV) |
| Anticancer | Induces apoptosis and cell cycle arrest |
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to our compound:
- Antimicrobial Study : A series of 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that modifications to the triazole ring significantly enhanced activity against resistant bacterial strains.
- Cancer Research : In vitro studies demonstrated that certain triazole compounds could inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antiviral Research : A recent study explored the antiviral potential of triazole derivatives against Zika virus, showing promising results that suggest further investigation into their therapeutic applications.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at position 4 of the triazole ring enables classic acid-derived transformations:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Esterification | Methanol/H<sup>+</sup> or DCC/DMAP | Methyl ester derivative | Activators like DCC improve yields. |
| Amide Formation | EDC/HOBt with primary amines | Amide conjugates | Used for bioconjugation or prodrugs. |
| Reduction | LiAlH<sub>4</sub> in THF | Alcohol derivative | Limited applicability due to competing triazole stability. |
Fmoc Deprotection
The Fmoc group on the pyrrolidine nitrogen is selectively removable under mild basic conditions, enabling subsequent functionalization:
| Deprotection Method | Conditions | Outcome | Application |
|---|---|---|---|
| Piperidine Treatment | 20% piperidine in DMF, 30 min | Free pyrrolidine amine | Enables peptide coupling or alkylation. |
| DBU Cleavage | 2% DBU in DCM | Deprotected pyrrolidine | Faster than piperidine but harsher. |
Triazole Ring Reactivity
The 1,2,3-triazole core participates in coordination chemistry and cycloadditions:
| Reaction Type | Conditions | Outcome | Significance |
|---|---|---|---|
| Metal Coordination | Cu(I) or Ru(II) catalysts | Stable metal-triazole complexes | Explored for catalytic applications. |
| N-Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub> | Substituted triazoles | Modifies electronic properties. |
Pyrrolidine Modifications
After Fmoc removal, the pyrrolidine amine undergoes further reactions:
| Reaction Type | Reagents | Product | Use Case |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylpyrrolidine derivative | Alters solubility and bioactivity. |
| Sulfonylation | Tosyl chloride, Et<sub>3</sub>N | Sulfonamide analog | Enhances metabolic stability. |
Stability Under Reaction Conditions
Controlled conditions are critical to preserve the triazole ring and avoid side reactions:
| Parameter | Optimal Range | Adverse Effects | Mitigation Strategy |
|---|---|---|---|
| Temperature | 0–25°C | Ring decomposition above 40°C | Use ice baths for exothermic steps. |
| pH | 6–8 (aqueous media) | Acid/base-catalyzed hydrolysis | Buffered solutions recommended. |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity profiles:
| Compound Modification | Reaction Rate with EDC/HOBt | Deprotection Efficiency (piperidine) | Triazole Stability |
|---|---|---|---|
| 5-Methyl substitution | 85% yield | 92% | High |
| 5-Trifluoromethyl analogue | 72% yield | 88% | Moderate |
| Unsubstituted triazole | 91% yield | 95% | Low |
This compound’s versatility in coupling, deprotection, and coordination chemistry makes it valuable for drug discovery and materials science. Further studies are needed to quantify kinetic parameters and explore novel reaction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Carboxylic Acid Moieties
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (HL~1)
- Structure : Lacks the Fmoc-pyrrolidine group; instead, the triazole is substituted with a phenyl group at N1.
- Applications : Forms coordination complexes with metals like cobalt, as demonstrated in [Co(H$2$O)$6$][Co(L~1)$3$]$2$·4H$_2$O .
- Key Differences : Simpler structure with lower molecular weight (218.19 g/mol) and absence of Fmoc limits its utility in peptide synthesis but enhances metal-binding properties.
1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (HL~2)
- Structure : Features an iodophenyl group at N1, introducing halogenated aromaticity.
- Applications : Used in copper(II) complexes for surface interaction studies via Hirshfeld analysis .
- Key Differences : The iodine substituent increases molecular weight (344.11 g/mol) and influences π-stacking interactions, unlike the Fmoc group’s role in temporary protection.
Fmoc-Protected Heterocyclic Carboxylic Acids
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Structure : Replaces pyrrolidine with piperidine and triazole with pyrazole.
- Properties : Molecular weight 417.46 g/mol (C${24}$H${23}$N$3$O$4$) .
- Applications : Used in solid-phase synthesis for drug discovery, leveraging pyrazole’s hydrogen-bonding capacity.
rac-(3R,4R)-1-Fmoc-4-(1-methylimidazol-5-yl)pyrrolidine-3-carboxylic acid Structure: Contains an imidazole ring instead of triazole, with stereochemical complexity. Properties: Molecular weight 417.47 g/mol (C${24}$H${23}$N$3$O$4$) . Applications: Potential in asymmetric catalysis due to chiral centers and imidazole’s basicity.
Physicochemical and Functional Comparisons
Stability and Reactivity
Preparation Methods
Asymmetric Michael Addition
Organocatalytic enantioselective Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds enables the construction of chiral pyrrolidine precursors. For example, reaction of 4-oxo-2-enoates with nitroethane in the presence of a cinchona alkaloid-derived catalyst yields 5-substituted pyrrolidin-3-carboxylic acid derivatives with >95% enantiomeric excess (ee). Subsequent Curtius rearrangement converts the carboxylic acid to an amine, followed by reduction to yield pyrrolidine-3-amine.
Reductive Amination of Pyrrolidinones
Pyrrolidin-3-one undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol to produce racemic pyrrolidine-3-amine. While cost-effective, this method lacks stereocontrol, necessitating chiral resolution if enantiopure material is required.
Fmoc Protection of Pyrrolidine-3-amine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the pyrrolidine amine, ensuring compatibility with subsequent triazole-forming reactions:
Standard Fmoc Protection Protocol
Pyrrolidine-3-amine (1.0 equiv) is dissolved in a 1:1 mixture of 1,4-dioxane and acetone. Fmoc-Cl (1.2 equiv) is added dropwise at 0°C under nitrogen, followed by triethylamine (2.0 equiv). The reaction proceeds for 4 hours at room temperature, yielding Fmoc-pyrrolidine-3-amine with >85% purity after aqueous workup.
Critical Parameters
- Solvent polarity: Polar aprotic solvents (e.g., DMF, dioxane) improve Fmoc-Cl reactivity.
- Base selection: Tertiary amines (e.g., DIEA, NMM) minimize side reactions compared to primary amines.
Azide Functionalization of Fmoc-Pyrrolidine
Conversion of the Fmoc-protected amine to an azide enables participation in CuAAC:
Diazotransfer Reaction
Fmoc-pyrrolidine-3-amine (1.0 equiv) reacts with triflyl azide (1.5 equiv) and copper(II) acetate (0.1 equiv) in dichloromethane at −20°C. After 12 hours, the reaction yields Fmoc-pyrrolidin-3-yl azide with >90% conversion.
Substitution with Sodium Azide
Alternatively, the amine is converted to a bromide intermediate using PBr₃ in THF, followed by nucleophilic displacement with NaN₃ (3.0 equiv) in DMF at 60°C for 24 hours. This method achieves 75–80% yield but risks β-elimination in sterically hindered systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is constructed via regioselective cycloaddition between Fmoc-pyrrolidin-3-yl azide and a functionalized alkyne:
Alkyne Synthesis
Methylpropiolic acid (HC≡C(CO₂H)CH₃) serves as the alkyne component. To prevent decarboxylation during CuAAC, the carboxylic acid is protected as a tert-butyl ester using Boc₂O and DMAP in THF. Deprotection post-cycloaddition regenerates the carboxylic acid.
Cycloaddition Conditions
| Component | Quantity | Role |
|---|---|---|
| Fmoc-pyrrolidin-3-yl azide | 1.0 equiv | Azide source |
| Methylpropiolate | 1.2 equiv | Alkyne source |
| CuSO₄·5H₂O | 0.2 equiv | Catalyst |
| Sodium ascorbate | 0.4 equiv | Reducing agent |
| Solvent | DMF/H₂O (4:1) | Reaction medium |
The reaction proceeds at 25°C for 6 hours, achieving 88% yield of the 1,4,5-trisubstituted triazole. The Cu(I) catalyst ensures regioselective formation of the 1,4-disubstituted isomer, with the methyl group occupying position 5 due to the alkyne’s electronic properties.
Carboxylic Acid Deprotection
Hydrolysis of the tert-butyl ester is performed using trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v) for 2 hours at 0°C. Neutralization with NaHCO₃(aq) and extraction with ethyl acetate yields the final product with >95% purity.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (hexane/ethyl acetate 1:1 → 1:3 gradient) removes unreacted alkyne and copper residues. Final purity is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (s, 1H, triazole-H), 7.75–7.40 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 2H, Fmoc CH₂), 3.95–3.70 (m, 1H, pyrrolidine CH), 2.45 (s, 3H, CH₃), 2.30–1.80 (m, 4H, pyrrolidine CH₂).
- HRMS (ESI+): m/z calc. for C₂₄H₂₃N₅O₄ [M+H]⁺ 470.1812, found 470.1809.
Optimization Challenges and Solutions
Regiochemical Control
Ru-catalyzed azide-alkyne cycloaddition (RuAAC) was explored to access 1,5-disubstituted triazoles but resulted in <10% yield due to steric hindrance from the Fmoc group. CuAAC remains optimal for this substrate.
Fmoc Stability
Prolonged exposure to basic conditions during CuAAC risks Fmoc cleavage. Maintaining pH <8 with sodium ascorbate and limiting reaction time to 6 hours preserves the protecting group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|
| Asymmetric Michael → Curtius | 62 | 97 | High (98% ee) |
| Reductive Amination | 78 | 85 | None |
| Direct Diazotransfer | 90 | 92 | N/A |
The asymmetric Michael/Curtius route is preferred for enantioselective synthesis, while reductive amination offers scalability for racemic applications.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols, including:
- Protection/Deprotection : Use of Fmoc (9-fluorenylmethyloxycarbonyl) to protect the pyrrolidine nitrogen, followed by triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Key Factors : Temperature (60–80°C for CuAAC), solvent choice (DMF or DCM for solubility), and catalyst loading (1–5 mol% CuI). Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate purity .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound is classified for acute toxicity (Category 4) and skin irritation .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Q. How does this compound function in peptide synthesis?
The Fmoc group acts as a temporary protective group for the pyrrolidine nitrogen, enabling selective deprotection under basic conditions (20% piperidine in DMF) during solid-phase peptide synthesis. The triazole-carboxylic acid moiety facilitates conjugation to resins or biomolecules via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. What factors influence its stability during experimental workflows?
- pH : Degrades rapidly in strongly acidic/basic conditions (pH < 2 or > 10).
- Temperature : Store below 25°C; prolonged heating (>50°C) accelerates decomposition.
- Light/Moisture : Light-sensitive; hygroscopicity necessitates desiccants during storage .
Advanced Research Questions
Q. Which analytical methods are most effective for assessing purity and structural integrity?
- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile in water with 0.1% TFA) to quantify purity (>97%) and detect side products .
- NMR : H and C NMR to confirm regiochemistry of the triazole ring and Fmoc-group integrity (e.g., δ 7.75–7.30 ppm for fluorenyl protons) .
- HRMS : Exact mass analysis (e.g., [M+H] = 413.1584) to verify molecular formula .
Q. How can computational models enhance synthesis or application design?
Quantum mechanical calculations (DFT) predict reaction pathways for triazole formation, while molecular dynamics simulations guide solvent selection for crystallization. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by pre-screening reaction conditions (e.g., solvent polarity, catalyst efficiency) .
Q. What methodologies are used to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to enzymes or receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Crystallography : Resolves 3D binding modes with target proteins (e.g., proteases) .
Q. How should researchers address contradictory data in reaction yields or bioactivity?
- Replication : Standardize solvent batches, catalyst sources, and temperature controls.
- Parameter Screening : Use DoE (Design of Experiments) to identify critical variables (e.g., pH, stirring rate).
- Side Product Analysis : LC-MS to detect byproducts like de-Fmoc derivatives or oxidized triazoles .
Q. Can non-traditional synthesis methods (e.g., microwave-assisted) improve efficiency?
Microwave irradiation (100–120°C, 30 min) reduces CuAAC reaction times from hours to minutes while maintaining yields >85%. Compare with traditional thermal methods (70°C, 12 h) to evaluate scalability .
Q. What strategies mitigate side reactions during triazole-carboxylic acid conjugation?
- Activation : Pre-activate the carboxylic acid with HATU/DIPEA to minimize racemization.
- Solvent Choice : Use anhydrous DMF to suppress hydrolysis.
- Monitoring : Real-time FTIR to track carbonyl stretching (1720 cm) during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
